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molecular formula C11H7ClN2O2 B8362227 4H-imidazo-[2,1-c][1,4]-benzoxazine-2-carbonyl chloride

4H-imidazo-[2,1-c][1,4]-benzoxazine-2-carbonyl chloride

Cat. No. B8362227
M. Wt: 234.64 g/mol
InChI Key: JXKPKTYBDWPVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04145419

Procedure details

5 g (0.023 mole) of 4H-imidazo-[2,1-c][1,4]-benzoxazine-2-carboxylic acid were suspended in 15 ml of thionyl chloride and the mixture obtained was refluxed for two hours during which time the solid material completely dissolved. Excess thionyl chloride was removed by azeotroping with benzene on a rotary evaporator and the product was triturated with ether, filtered off and dried to obtain 4.5 g (83% yield of 4H-imidazo-[2,1-c][1,4]-benzoxazine-2-carbonyl chloride with a melting point of 240° C. (decomp).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[N:9]2[C:4]([CH2:5][O:6][C:7]3[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=32)=[N:3][C:2]=1[C:14]([OH:16])=O.S(Cl)([Cl:19])=O>>[CH:1]1[N:9]2[C:4]([CH2:5][O:6][C:7]3[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=32)=[N:3][C:2]=1[C:14]([Cl:19])=[O:16]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1=C(N=C2COC3=C(N21)C=CC=C3)C(=O)O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for two hours during which time the solid material
Duration
2 h
DISSOLUTION
Type
DISSOLUTION
Details
completely dissolved
CUSTOM
Type
CUSTOM
Details
Excess thionyl chloride was removed
CUSTOM
Type
CUSTOM
Details
by azeotroping with benzene on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the product was triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1=C(N=C2COC3=C(N21)C=CC=C3)C(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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